molecular formula C16H12FN5 B3598631 N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B3598631
M. Wt: 293.30 g/mol
InChI Key: ZMTGKMFRFQVASW-UHFFFAOYSA-N
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Description

“N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . For example, to synthesize N-(4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxalin-1-yl)benzamide, a mixture of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine and pyridine is stirred at 0°C over a period of 30 min .


Molecular Structure Analysis

The molecular formula of “N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is C16H12FN5, with an average mass of 293.298 Da and a mono-isotopic mass of 293.107666 Da .


Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives react with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo [4,3- a ]quinoxalines .

Mechanism of Action

While the specific mechanism of action for “N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is not mentioned in the search results, it’s worth noting that [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their antiviral and antimicrobial activities . Some of these compounds have shown promising antiviral activity in plaque-reduction assays .

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown potential as antiviral and antimicrobial agents . Future research could focus on further exploration of these compounds, possibly including modifications such as the addition of a thioamide group to increase bioactivity . Additionally, these compounds could be investigated for their potential as anticancer agents .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5/c1-10-6-7-11(8-12(10)17)19-15-16-21-18-9-22(16)14-5-3-2-4-13(14)20-15/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTGKMFRFQVASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Reactant of Route 5
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N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Reactant of Route 6
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

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